2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol
Description
2-[2-[4-(2H-Tetrazol-5-yl)phenoxy]ethoxy]ethanol (CAS: 439109-47-4) is a synthetic organic compound characterized by a phenoxyethoxyethanol backbone substituted with a tetrazole ring at the para position of the phenyl group.
Properties
IUPAC Name |
2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c16-5-6-17-7-8-18-10-3-1-9(2-4-10)11-12-14-15-13-11/h1-4,16H,5-8H2,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBMSYWKFWQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333536 | |
| Record name | 2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439109-47-4 | |
| Record name | 2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Ether Formation: The phenol group is then reacted with ethylene oxide to form the phenoxyethanol intermediate.
Final Coupling: The tetrazole-containing phenoxyethanol is then coupled with another ethylene oxide molecule to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, influencing various biological pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
SYR127063
- Structure: Contains a pyrrolo[3,2-d]pyrimidin-5-yl core linked to a trifluoromethylphenoxy group and an ethoxyethanol chain.
- Key Differences : Replaces the tetrazole ring with a pyrrolopyrimidine scaffold, which may enhance binding to kinase targets .
2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}amino)pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol
- Structure: Features a pyrrolo[3,2-d]pyrimidine group, a chloropyridinyl substituent, and a trifluoromethylphenoxy moiety.
- Key Differences : The absence of a tetrazole ring and inclusion of a pyridine-pyrrolopyrimidine system likely alter target specificity and solubility .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Physicochemical Properties
Notes:
Biological Activity
2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol is a compound characterized by the presence of a tetrazole ring, which is known for its diverse applications in pharmaceuticals and materials science. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 250.25 g/mol
- CAS Number : 439109-47-4
The unique structure of this compound, featuring a tetrazole moiety, is significant for its biological interactions and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring can engage in non-covalent interactions with enzymes and receptors, influencing various biochemical pathways. This interaction may modulate enzyme activity, receptor binding, and signal transduction processes, leading to various pharmacological effects.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds containing tetrazole rings. For instance, derivatives of tetrazole have shown promising results against several human cancer cell lines:
| Cell Line | Compound Tested | IC (µM) | Mechanism |
|---|---|---|---|
| DU-145 (Prostate) | Compound A | 0.054 | Induces apoptosis via caspase activation |
| HeLa (Cervical) | Compound B | 0.048 | Arrests cell cycle at G2/M phase |
| A549 (Lung) | Compound C | 0.9 | Inhibits tubulin polymerization |
These findings indicate that compounds similar to this compound may possess significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research has also indicated that tetrazole-containing compounds exhibit antimicrobial properties. For example, studies have reported that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents. The exact mechanisms often involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.
Study on Anticancer Properties
A notable study published in MDPI evaluated a series of tetrazole derivatives for their cytotoxic effects against various cancer cell lines. The study highlighted that specific substitutions on the tetrazole ring significantly influenced the anticancer activity, with some compounds showing IC values as low as 0.048 µM against HeLa cells. The mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Research on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of tetrazole derivatives, where compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
